molecular formula C10H14ClNO2 B1591169 Ethyl 4-(aminomethyl)benzoate hydrochloride CAS No. 6232-12-8

Ethyl 4-(aminomethyl)benzoate hydrochloride

Cat. No. B1591169
CAS RN: 6232-12-8
M. Wt: 215.67 g/mol
InChI Key: KMZNTLYGVGINKN-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)benzoate hydrochloride (EMBHCl) is a synthetic compound with a wide range of applications in the scientific field. It is an organic compound that is used in several biochemical and physiological studies. This compound is also known as ethyl 4-aminobenzoate hydrochloride, ethyl 4-aminobenzoic acid hydrochloride, and ethyl 4-aminobenzoate hydrochloride. It is a white crystalline solid with a molecular weight of 209.6 g/mol. The structure of EMBHCl consists of an ethyl group attached to a 4-aminomethylbenzoic acid, with a hydrochloride group attached to the carboxyl group.

Scientific Research Applications

Pharmacological Characterization for Preterm Labor Treatment

Ethyl 4-(aminomethyl)benzoate hydrochloride has been studied for its potential in pharmacological applications. Notably, a variant of this compound, SAR150640, demonstrated significant potential as a β3-adrenoceptor agonist for treating preterm labor. It exhibited high affinity for β3-adrenoceptors and effectively inhibited spontaneous contractions in human near-term myometrial strips, suggesting a therapeutic use in managing preterm labor (Croci et al., 2007).

Synthesis of Schiff and Mannich Bases

Ethyl 4-(aminomethyl)benzoate hydrochloride is also a precursor in the synthesis of various chemical compounds. For instance, it is used in the formation of Schiff and Mannich bases of isatin derivatives, highlighting its role in synthetic organic chemistry and its potential in the synthesis of compounds with diverse chemical and biological activities (Bekircan & Bektaş, 2008).

Development of Optical Nonlinear Properties

Research has also explored the synthesis of Schiff base compounds derived from ethyl 4-amino benzoate, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB), for potential use in optical nonlinear applications. These compounds exhibit significant nonlinear refractive indices, indicating their suitability for optical limiting applications (Abdullmajed et al., 2021).

Potential in Antimicrobial Agents

Ethyl 4-(aminomethyl)benzoate hydrochloride is involved in the synthesis of new quinazolines, which have been tested for their antibacterial and antifungal activities. This research signifies the compound's importance in developing new antimicrobial agents, demonstrating its wide-ranging applications in medicinal chemistry (Desai et al., 2007).

Antibacterial Activity and Molecular Docking Study

The compound is utilized in synthesizing novel benzoxazine derivatives with potential antibacterial properties. Studies involving molecular docking have shown these derivatives to exhibit significant antibacterial ability, underlining the compound's role in creating new antibiotics (Shakir et al., 2020).

Synthesis of Protected Amino Acids for Edeine Analogs

The compound is instrumental in synthesizing orthogonally protected amino acids, which are valuable for creating edeine analogs. This application is crucial in peptide and pharmaceutical synthesis, reflecting the compound's versatility in organic synthesis (Czajgucki et al., 2003).

properties

IUPAC Name

ethyl 4-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZNTLYGVGINKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585561
Record name Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(aminomethyl)benzoate hydrochloride

CAS RN

6232-12-8
Record name 6232-12-8
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Record name Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminomethyl-benzoic acid ethyl ester hydrochloride
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Synthesis routes and methods

Procedure details

20.0 g (132 mM) of 4-aminomethylbenzoic acid are suspended in 200 ml ethanol (EtOH) abs. and cooled with ice. 28.0 g (17 ml) (236 mM) thionylchloride are added drop by drop. The clear mixture is then refluxed for 3 hours. After cooling to room temperature, EtOH is evaporated. 50 ml of toluene/EtOH 1/1 are added and evaporated three times. The residue is dried to get 27 g of (1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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